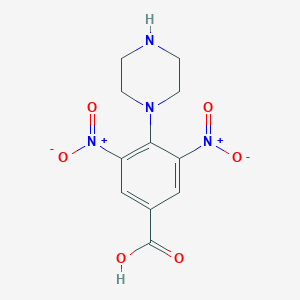

3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

Description

Contextualization within Organic and Medicinal Chemistry Research Fields

In the field of organic chemistry, the molecule serves as an exemplary case study in the reactivity of aromatic systems. The presence of two strongly electron-withdrawing nitro groups on the benzoic acid ring significantly influences the electron density of the aromatic system, making it a substrate for specific types of chemical transformations.

From a medicinal chemistry perspective, the compound is a hybrid of two well-established pharmacophores: a nitroaromatic system and a piperazine (B1678402) ring. The inclusion of these moieties in a single molecular entity suggests a potential for a diverse range of biological activities, making it a candidate for further investigation in drug discovery programs.

Table 1: Key Physicochemical Properties of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₆ |

| Molecular Weight | 296.24 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Predicted to have some aqueous solubility due to the piperazine and carboxylic acid groups |

Historical Development and Significance of Related Nitroaromatic and Piperazine Scaffolds in Academic Inquiry

The scientific journey leading to a compound like this compound is built upon decades of research into its constituent parts.

Nitroaromatic Compounds: The study of nitroaromatic compounds has been a cornerstone of organic chemistry for over a century. Initially recognized for their use in explosives and dyes, their significance in medicinal chemistry has grown substantially. The nitro group, being a potent electron-withdrawing group, can modulate the electronic properties of a molecule, which in turn can influence its biological activity. nih.gov Historically, nitroaromatic compounds have been investigated for a wide spectrum of therapeutic applications, including antimicrobial and anticancer agents. nih.gov

Piperazine Scaffolds: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This six-membered heterocycle containing two nitrogen atoms is a common feature in a multitude of approved drugs. nih.govresearchgate.net Its prevalence is attributed to its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. nih.gov The versatile nature of the piperazine ring allows for the introduction of various substituents at its nitrogen atoms, enabling the fine-tuning of a molecule's biological activity. nih.govnih.gov

Current Research Landscape and Unexplored Potential of this compound

As of now, dedicated research focusing specifically on this compound is limited in publicly available scientific literature. However, the well-documented chemistry of its components allows for informed speculation on its potential research applications.

The presence of the carboxylic acid group offers a handle for further synthetic modifications, such as the formation of amides or esters, which could lead to the development of a library of related compounds for biological screening. The second nitrogen atom of the piperazine ring also presents an opportunity for derivatization, further expanding the chemical space that can be explored.

The unexplored potential of this compound lies in the synergistic effects that may arise from the combination of the dinitrobenzoic acid and piperazine moieties. For instance, the nitroaromatic portion could impart specific biological activities, while the piperazine ring could enhance the compound's drug-like properties. Future research could focus on the synthesis of this compound and its derivatives, followed by a thorough evaluation of their biological activities. The synthesis would likely involve a nucleophilic aromatic substitution reaction, where piperazine displaces a suitable leaving group on a 3,5-dinitrobenzoic acid precursor.

Table 2: Potential Areas for Future Research

| Research Area | Focus of Investigation |

|---|---|

| Synthetic Chemistry | Development of efficient synthetic routes and exploration of derivatization possibilities at the carboxylic acid and piperazine nitrogen. |

| Medicinal Chemistry | Screening for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. |

| Analytical Chemistry | Use as a building block for the development of novel analytical reagents or probes. |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N4O6 |

|---|---|

Molecular Weight |

296.24 g/mol |

IUPAC Name |

3,5-dinitro-4-piperazin-1-ylbenzoic acid |

InChI |

InChI=1S/C11H12N4O6/c16-11(17)7-5-8(14(18)19)10(9(6-7)15(20)21)13-3-1-12-2-4-13/h5-6,12H,1-4H2,(H,16,17) |

InChI Key |

PEFYAXQYNAYWLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Precursors for 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid

Established Synthetic Routes to 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid

The synthesis of this compound is primarily achieved through a linear sequence of reactions, commencing with the nitration of a suitable benzoic acid derivative, followed by a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The cornerstone of the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho and para to a suitable leaving group on the benzene (B151609) ring. libretexts.org These electron-withdrawing groups activate the aromatic ring towards nucleophilic attack. wikipedia.org

A plausible and commonly employed precursor for this synthesis is 4-chloro-3,5-dinitrobenzoic acid. The two nitro groups at positions 3 and 5 significantly increase the electrophilicity of the carbon atom at position 4, making it susceptible to attack by a nucleophile like piperazine (B1678402). The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

While a direct protocol for the reaction of 4-chloro-3,5-dinitrobenzoic acid with piperazine is not extensively detailed in the reviewed literature, analogous reactions provide a clear indication of the likely reaction conditions. For instance, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines, including piperazine, has been studied in solvents like methanol (B129727) and benzene. These reactions typically proceed under mild conditions, often at temperatures ranging from 25 to 45 °C.

A general representation of the SNAr strategy is as follows:

Figure 1: General scheme for the Nucleophilic Aromatic Substitution (SNAr) reaction to form this compound.

Figure 1: General scheme for the Nucleophilic Aromatic Substitution (SNAr) reaction to form this compound.The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent is crucial and can influence the reaction rate and yield.

Multi-step Linear and Convergent Synthesis Approaches

The synthesis of this compound is predominantly a multi-step linear process. The key chemical precursors in this sequence are benzoic acid and 4-chlorobenzoic acid.

Linear Synthesis Approach:

Nitration of Benzoic Acid: The initial step often involves the dinitration of benzoic acid to produce 3,5-dinitrobenzoic acid. This is typically achieved by treating benzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid. organic-chemistry.orgnih.gov The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired dinitration product. nih.gov

Halogenation: While not explicitly detailed for the direct synthesis of 4-chloro-3,5-dinitrobenzoic acid from 3,5-dinitrobenzoic acid, a related and crucial precursor, 2,4-dichloro-3,5-dinitrobenzoic acid, is prepared by heating 2,4-dichlorobenzoic acid with a mixture of concentrated sulfuric acid and concentrated nitric acid. A more direct route to the necessary precursor starts with 4-chlorobenzoic acid.

Nitration of 4-Chlorobenzoic Acid: A more direct precursor, 4-chloro-3,5-dinitrobenzoic acid, can be synthesized by the nitration of 4-chlorobenzoic acid. This reaction is carried out using a nitrating mixture of fuming sulfuric acid and fuming nitric acid at elevated temperatures, with reported yields of up to 87.2%.

Nucleophilic Aromatic Substitution: The final step is the SNAr reaction between 4-chloro-3,5-dinitrobenzoic acid and piperazine, as described in the previous section.

Convergent Synthesis Approaches:

Convergent synthesis strategies, which involve the separate synthesis of key fragments followed by their assembly, are also conceptually applicable. In this context, one fragment would be the activated dinitrobenzoic acid core, and the other would be the piperazine moiety. Modern synthetic methods, such as the Stannyl Amine Protocol (SnAP), have been developed for the convergent synthesis of functionalized piperazines, which could then be coupled with the aromatic acid. mdpi.com However, the application of such convergent strategies specifically for this compound is not prominently documented.

Innovative and Sustainable Synthetic Transformations

Recent advancements in chemical synthesis have emphasized the development of more efficient and environmentally benign methodologies.

Catalyst Development and Optimization in the Synthesis of this compound

While the SNAr reaction to produce this compound is generally facile due to the strong activation by the nitro groups, research into catalytic methods for SNAr reactions is an active area. Organocatalysis, for instance, has been explored for asymmetric nucleophilic aromatic substitutions, which could be relevant for the synthesis of chiral derivatives. However, specific catalyst development for the synthesis of the title compound is not extensively reported.

In the synthesis of the precursor, 3,5-dinitrobenzoic acid, a method utilizing a Ti-MCM-41 catalyst in the presence of an ionic liquid has been described for the carboxylation of m-dinitrobenzene. nih.gov This indicates a potential for catalytic routes in the formation of the core aromatic acid structure.

Green Chemistry Principles Applied to the Synthesis of the Compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of the synthesis of this compound, several aspects can be considered for improvement.

The traditional nitration of benzoic acid uses large quantities of strong acids, which poses environmental and safety concerns. organic-chemistry.orgnih.gov The development of greener nitration methods is an ongoing area of research. One approach involves the use of microchannel reactors, which can improve reaction control, shorten reaction times, and enhance yields, thereby reducing waste.

For the SNAr reaction, the use of more sustainable solvents is a key consideration. While methanol and benzene have been used, exploring greener alternatives is a priority. Additionally, photoredox catalysis offers a green approach for the synthesis of C2-functionalized piperazines, which could potentially be incorporated into a more sustainable synthesis of the final compound. mdpi.com The use of aqueous media, where feasible, would also significantly improve the environmental profile of the synthesis.

Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound

The isolation and purification of the synthetic intermediates and the final product are crucial for obtaining a compound of high purity.

For the intermediate 3,5-dinitrobenzoic acid , a common purification method is recrystallization from 50% ethanol. organic-chemistry.orgnih.gov The crude product, obtained after pouring the reaction mixture into ice water and filtering, is washed to remove residual acids before recrystallization. organic-chemistry.org

The purification of the final product, This compound , and related piperazine-substituted benzoic acids often involves crystallization. Given the presence of both an acidic carboxylic acid group and a basic piperazine moiety, the compound can exist as a zwitterion, which influences its solubility and crystallization behavior. The choice of solvent for recrystallization is critical and would likely be an organic solvent or a mixture of organic solvents and water. Acid-base extraction can also be a powerful purification tool. For instance, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by adjusting the pH.

For complex mixtures or to achieve very high purity, chromatographic techniques such as semi-preparative liquid chromatography can be employed. This method is highly effective for separating the desired compound from impurities, unreacted starting materials, and by-products.

Table of Compounds Mentioned

Stereochemical Control and Regioselectivity in Synthesis

The molecular structure of this compound is achiral, meaning it does not possess stereocenters. Consequently, the synthesis of this compound does not require methods for stereochemical control, as no stereoisomers are possible.

However, regioselectivity is a paramount consideration in the key synthetic step: the introduction of the piperazine moiety onto the dinitro-substituted aromatic ring. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The precursor for this reaction is a 4-substituted-3,5-dinitrobenzoic acid, with the substituent at the 4-position being a good leaving group, such as a halogen (e.g., chlorine or fluorine).

The regioselectivity of this reaction is dictated by the powerful electron-withdrawing effects of the two nitro groups (-NO₂). These groups are located at the meta positions (3 and 5) relative to the carboxylic acid group and ortho and para to the leaving group at the 4-position. This specific arrangement strongly activates the carbon atom at the 4-position towards nucleophilic attack.

Key Factors Governing Regioselectivity:

Electronic Activation : The nitro groups withdraw electron density from the benzene ring through resonance and inductive effects. This delocalization of negative charge is most effective for nucleophilic attack at the positions ortho and para to the nitro groups. In the case of a 4-halo-3,5-dinitrobenzoic acid precursor, the carbon atom bonded to the halogen (C4) is ortho to both nitro groups, making it highly electrophilic and the exclusive site of attack by the nucleophilic piperazine.

Intermediate Stabilization : The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively stabilized by delocalization onto the two nitro groups. This stabilization significantly lowers the activation energy for the substitution at the 4-position compared to any other position on the ring.

Due to these overwhelming electronic factors, the substitution of the leaving group at the C4 position by piperazine occurs with exceptional regioselectivity. Reactions at other positions, such as C2 or C6, are not observed as these positions lack a suitable leaving group and are not as strongly activated for nucleophilic attack.

Process Chemistry Considerations for Scalable Synthesis in Academic Settings

Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger, multi-gram scale suitable for academic research programs necessitates careful consideration of several process chemistry principles. The primary synthetic route involves two main stages: the nitration of a suitable precursor like 4-chlorobenzoic acid to yield 4-chloro-3,5-dinitrobenzoic acid, followed by the nucleophilic aromatic substitution with piperazine.

Precursor Synthesis: Nitration

The dinitration of 4-chlorobenzoic acid is a highly exothermic and potentially hazardous reaction that requires strict control when scaled up.

| Parameter | Laboratory Scale (1-5 g) | Scaled-Up Academic Synthesis (>50 g) | Rationale for Change |

| Nitrating Agent | Fuming HNO₃ / Concentrated H₂SO₄ | Fuming HNO₃ / Fuming H₂SO₄ (oleum) | Provides a more potent nitrating medium, potentially improving yield and reaction time. google.com |

| Temperature Control | Ice bath (0-10 °C) | Mechanical cooling bath, slow addition of reagents | Crucial for safety to manage the high exothermicity of the nitration reaction on a larger scale. |

| Work-up | Pouring onto crushed ice | Slow, controlled addition of reaction mixture to ice/water | Avoids violent quenching and potential splashing of corrosive acid on a larger volume. |

Final Step: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction between 4-chloro-3,5-dinitrobenzoic acid and piperazine is the final step. Scalability requires optimization of reagents, conditions, and purification methods.

| Parameter | Laboratory Scale (1-5 g) | Scaled-Up Academic Synthesis (>50 g) | Rationale for Change |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | N-Methyl-2-pyrrolidone (NMP), Acetonitrile | Higher boiling point solvents may be chosen for better temperature control. Acetonitrile can be easier to remove during work-up. |

| Base | Triethylamine (TEA), DIPEA | Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃) | Inorganic bases are often cheaper, easier to remove by filtration, and present fewer issues with residual amine contamination. |

| Piperazine Stoichiometry | 1.1 - 1.5 equivalents | 2.0 - 2.5 equivalents | Using excess piperazine can drive the reaction to completion and also act as the base, simplifying the reaction mixture. |

| Purification | Silica gel column chromatography | Recrystallization | Chromatography is not practical for large quantities. Developing a robust recrystallization protocol is essential for obtaining high-purity material efficiently. |

| Safety | Standard fume hood use | Process safety review, potential use of a blast shield for nitration steps | The handling of larger quantities of energetic nitrated compounds increases potential risks, necessitating more stringent safety protocols. nih.gov |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid

Reactivity Profiling of the Nitro Functionalities

The two nitro groups on the aromatic ring are powerful electron-withdrawing groups that significantly influence the molecule's electronic structure and reactivity. They render the aromatic ring electron-deficient and are themselves susceptible to a variety of chemical transformations.

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, often leading to the formation of anilines. masterorganicchemistry.com The nitro groups of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid can be reduced to various products depending on the reagents and reaction conditions employed. The reduction can proceed in a stepwise manner, forming nitroso and hydroxylamine intermediates en route to the final amine product. nih.gov

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel with a source of hydrogen (H₂ gas or a transfer agent like triethylsilane) is a highly efficient method for converting nitro groups to primary amines. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is a classic and widely used method for this reduction. masterorganicchemistry.com

Other Reagents: Reagents like sodium hydrosulfite or samarium(0) metal can also be employed, sometimes offering greater chemoselectivity. wikipedia.orgorganic-chemistry.org

The stepwise reduction allows for the potential selective reduction of one nitro group to yield 3-amino-5-nitro-4-(piperazin-1-yl)benzoic acid, or the complete reduction of both groups to furnish 3,5-diamino-4-(piperazin-1-yl)benzoic acid. The choice of reducing agent is critical for controlling the reaction's outcome. For instance, milder conditions might favor the formation of hydroxylamine derivatives. wikipedia.org

Table 1: Potential Reduction Products of this compound To view the data, click the table and scroll horizontally.

| Reagent/Condition | Potential Product(s) | Notes |

|---|---|---|

| H₂, Pd/C or PtO₂ | 3,5-Diamino-4-(piperazin-1-yl)benzoic acid | Typically leads to complete reduction of both nitro groups. masterorganicchemistry.comwikipedia.org |

| Fe, HCl or Sn, HCl | 3,5-Diamino-4-(piperazin-1-yl)benzoic acid | A common and robust method for complete reduction. masterorganicchemistry.com |

| Na₂S₂O₄ (Sodium Hydrosulfite) | 3-Amino-5-nitro-4-(piperazin-1-yl)benzoic acid | Can sometimes be used for selective reduction of one nitro group. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr): The presence of two strongly electron-withdrawing nitro groups and a carboxylic acid group makes the aromatic ring of this compound highly electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. In the parent molecule, there are no leaving groups, but this high degree of activation suggests that derivatives with halogens or other leaving groups would be highly reactive toward nucleophiles. Nucleophilic attack would preferentially occur at positions ortho or para to the activating nitro groups.

Electrophilic Aromatic Substitution (EAS): Conversely, the same electron-withdrawing groups that activate the ring for nucleophilic attack strongly deactivate it for electrophilic aromatic substitution. libretexts.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are extremely difficult to perform on such a deactivated ring system. The energy of the intermediates is significantly raised, making the activation barrier for electrophilic attack prohibitively high under standard conditions. libretexts.org

Transformations Involving the Piperazine (B1678402) Moiety

The piperazine ring contains a secondary amine, which provides a site for nucleophilic reactions, allowing for the functionalization of the molecule.

The secondary amine nitrogen of the piperazine ring is nucleophilic and can readily react with electrophiles.

N-Alkylation: This involves the reaction with alkyl halides or sulfonates via nucleophilic substitution to introduce an alkyl group onto the nitrogen atom. mdpi.com Another common method is reductive amination with aldehydes or ketones. mdpi.com For example, reaction with 2-chloroethanol would yield the N-hydroxyethyl derivative, 4-(4-(2-hydroxyethyl)-piperazin-1-yl)-3,5-dinitrobenzoic acid.

N-Acylation: The piperazine nitrogen can be acylated using acyl chlorides or anhydrides to form N-amides. This reaction converts the basic amine into a neutral amide, which can be useful for protecting the amine or modifying the molecule's properties. libretexts.org

Table 2: Examples of N-Alkylation and N-Acylation Reactions To view the data, click the table and scroll horizontally.

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Ethyl iodide (CH₃CH₂I) | N-Ethyl derivative |

| N-Alkylation | Benzyl (B1604629) bromide (C₆H₅CH₂Br) | N-Benzyl derivative |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl derivative (amide) |

The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, allows for potential intramolecular cyclization reactions. Under appropriate conditions, such as activation of the carboxylic acid group (e.g., conversion to an acyl chloride with thionyl chloride) followed by heating, an intramolecular amidation could occur. This would lead to the formation of a fused, seven-membered lactam ring system, bridging the carboxylic acid carbon and the piperazine nitrogen. Such cyclizations are a common strategy in the synthesis of complex heterocyclic structures. mdpi.com

Chemistry of the Carboxylic Acid Group

The carboxylic acid group is a key functional handle that can undergo a wide range of transformations. Its reactivity is influenced by the strongly electron-withdrawing nitro groups on the aromatic ring. These groups increase the acidity of the carboxylic proton by stabilizing the resulting carboxylate anion. The pKa of 3,5-dinitrobenzoic acid is 2.82, significantly more acidic than benzoic acid (pKa = 4.20), and this effect is expected to persist in the subject molecule. wikipedia.org

Typical reactions of the carboxylic acid group include:

Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) yields the corresponding ester.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires an activating agent, such as a carbodiimide (B86325), or conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. researchgate.net

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), can reduce the carboxylic acid to a primary alcohol. However, these reagents would also reduce the nitro groups, so achieving chemoselectivity would require careful selection of reagents and conditions or the use of a protecting group strategy. masterorganicchemistry.com

Table 3: Transformations of the Carboxylic Acid Group To view the data, click the table and scroll horizontally.

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Esterification | Methanol (B129727) (CH₃OH), H⁺ | Methyl ester |

| Amide Formation | Ammonia (NH₃), heat/activator | Primary amide |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl chloride |

Esterification, Amidation, and Anhydride Formation

Esterification: The formation of esters from this compound is anticipated to proceed via standard acid-catalyzed esterification (Fischer esterification) with an alcohol. researchgate.net The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. The strong electron-withdrawing nature of the two nitro groups is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reaction. Common catalysts for such transformations include strong mineral acids like sulfuric acid. iajpr.com Alternative methods, such as reaction with alkyl halides in the presence of a base or the use of coupling agents like dicyclohexylcarbodiimide (DCC), could also be employed for ester synthesis. medcraveonline.com

Amidation: The synthesis of amides from this compound would likely involve the reaction of the carboxylic acid with an amine. Direct reaction requires high temperatures and is often inefficient. Therefore, the use of coupling agents is standard practice. Reagents such as carbodiimides (e.g., DCC) or other peptide coupling agents would activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. The general principle of C-H amidation of benzoic acids has also been explored, offering alternative synthetic routes. ibs.re.kr

Anhydride Formation: The formation of a carboxylic anhydride from this compound could be achieved by reacting two molecules of the acid with a dehydrating agent, such as phosphorus pentoxide (P4O10), or by reacting the corresponding carboxylate salt with an acyl halide. Symmetrical anhydrides can be formed by heating the carboxylic acid in the presence of a suitable catalyst.

A summary of expected reaction conditions for these transformations is presented in the table below.

| Reaction | Reagents and Conditions | Expected Product |

| Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | 3,5-Dinitro-4-(piperazin-1-yl)benzoate ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) | N-substituted-3,5-Dinitro-4-(piperazin-1-yl)benzamide |

| Anhydride Formation | Dehydrating Agent (e.g., P₄O₁₀), Heat | 3,5-Dinitro-4-(piperazin-1-yl)benzoic anhydride |

Decarboxylation and Salt Formation Studies

Decarboxylation: The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction. nist.gov For benzoic acid itself, decarboxylation occurs at high temperatures. nist.gov The presence of the strongly electron-withdrawing nitro groups on the aromatic ring of this compound is expected to stabilize the carbanion intermediate that would be formed upon decarboxylation, thus potentially lowering the temperature required for this reaction compared to unsubstituted benzoic acid. However, without specific experimental data, the precise conditions remain speculative. Studies on other substituted benzoic acids have shown that the rate of decarboxylation is highly dependent on the nature and position of the substituents. nist.gov

Salt Formation: As a carboxylic acid, this compound will readily react with bases to form salts. The piperazinyl group also contains a basic secondary amine, which can be protonated by strong acids. Therefore, the compound is amphoteric and can form salts with both acids and bases. Reaction with a strong base like sodium hydroxide would deprotonate the carboxylic acid, forming the corresponding sodium carboxylate salt. The acidity of the carboxylic acid group is expected to be higher than that of benzoic acid due to the inductive and mesomeric electron-withdrawing effects of the two nitro groups. For comparison, the pKa of benzoic acid is 4.20, while that of 3,5-dinitrobenzoic acid is 2.82. wikipedia.org

Kinetic and Thermodynamic Aspects of Key Reactions

For the esterification reaction, the rate would be dependent on the concentration of the acid catalyst, the alcohol, and the carboxylic acid itself. The equilibrium of the reaction could be shifted towards the product ester by removing water as it is formed. The electron-withdrawing nitro groups are expected to increase the reaction rate by making the carbonyl carbon more electrophilic.

In amidation reactions using coupling agents, the kinetics are often complex, involving the formation of multiple intermediates. The rate-determining step is typically the nucleophilic attack of the amine on the activated carboxylic acid.

The thermodynamics of these reactions are governed by the relative stabilities of the reactants and products. Ester and amide formation are generally exothermic processes.

The following table outlines the expected kinetic and thermodynamic influences of the substituents on the key reactions.

| Reaction | Expected Kinetic Influence of Substituents | Expected Thermodynamic Influence of Substituents |

| Esterification | Nitro groups increase the rate; Piperazinyl group may have a minor electronic effect. | Favorable equilibrium due to stable ester product. |

| Amidation | Nitro groups increase the rate of activation; Piperazinyl group may influence the basicity of the reaction medium. | Highly favorable due to the stability of the amide bond. |

| Decarboxylation | Nitro groups are expected to lower the activation energy by stabilizing the intermediate. | The overall thermodynamic favorability will depend on the stability of the resulting aryl anion. |

Detailed Mechanistic Investigations using Isotopic Labeling and Trapping Experiments

Specific mechanistic investigations, such as isotopic labeling and trapping experiments, for this compound have not been reported. However, the expected mechanisms for its key reactions can be inferred from studies on analogous compounds.

In an esterification reaction catalyzed by a strong acid, isotopic labeling with ¹⁸O in the alcohol would result in the incorporation of the ¹⁸O into the ester, confirming that the alcohol's oxygen acts as the nucleophile and the carboxylic acid's hydroxyl group is eliminated as water.

For amidation reactions, trapping experiments could potentially be used to identify the activated intermediate. For instance, in a DCC-mediated coupling, the O-acylisourea intermediate could be trapped by a suitable nucleophile.

In a hypothetical decarboxylation study, isotopic labeling of the carboxyl carbon with ¹³C would result in the formation of ¹³CO₂, confirming the origin of the eliminated carbon dioxide. Trapping experiments in the presence of a strong electrophile could provide evidence for the formation of an aryl anion intermediate.

While the specific reactivity of this compound remains to be fully elucidated through dedicated experimental studies, its chemical behavior can be reasonably predicted based on the known chemistry of its constituent functional groups and the electronic effects of the substituents on the aromatic ring.

In Depth Spectroscopic and Crystallographic Characterization of 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid. Advanced 2D NMR techniques and dynamic NMR studies offer deep insights into its connectivity and conformational dynamics in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Conformational Analysis

¹H NMR: The proton spectrum is expected to show a singlet for the two equivalent aromatic protons (H-2 and H-6) on the dinitro-substituted ring. The piperazine (B1678402) ring will exhibit more complex signals, typically seen as two multiplets corresponding to the protons on the carbons adjacent to the nitrogen atoms.

¹³C NMR: The carbon spectrum would display distinct signals for the carboxyl carbon, the aromatic carbons (including the quaternary carbons attached to the nitro and piperazine groups), and the two chemically different carbons of the piperazine ring.

2D NMR experiments are crucial for confirming these assignments:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons within the piperazine ring, confirming the connectivity of the -CH₂-CH₂- fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would definitively link the proton signals of the piperazine ring to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be instrumental in analyzing the molecule's preferred conformation, such as the orientation of the piperazine ring relative to the plane of the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| COOH | ~13.0 | ~165.0 | H-2/H-6 |

| C-1 | - | ~130.0 | H-2/H-6 |

| C-2, C-6 | ~9.0 | ~125.0 | COOH, C-4 |

| C-3, C-5 | - | ~148.0 | H-2/H-6 |

| C-4 | - | ~140.0 | H-2'/H-6', H-2/H-6 |

| Piperazine C-2', C-6' | ~3.2 | ~50.0 | C-4 |

| Piperazine C-3', C-5' | ~3.1 | ~45.0 | - |

| Piperazine N-H | Variable | - | - |

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange Processes

Substituted piperazines, particularly those with an acyl group attached to a nitrogen, exhibit well-documented dynamic behavior in NMR studies. rsc.org For this compound, two primary conformational exchange processes are expected:

Restricted Rotation: The bond between the aromatic ring's C-4 and the piperazine's N-1 has a degree of double bond character due to resonance, leading to restricted rotation. This can result in the presence of different conformers (rotamers) that interconvert slowly on the NMR timescale at room temperature. beilstein-journals.orgnih.gov

Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. The process of one chair form converting to another (ring-flipping) is also an energy-dependent process.

These dynamic processes often lead to broadened signals in the ¹H NMR spectrum at room temperature, particularly for the piperazine protons. beilstein-journals.org By conducting variable-temperature NMR experiments, these exchange processes can be studied. As the temperature is increased, the rate of interconversion increases, causing the broadened signals to sharpen and eventually coalesce into a single, time-averaged signal. The temperature at which this occurs is known as the coalescence temperature (Tc). researchgate.net From this data, the activation energy (ΔG‡) for the rotational barrier or ring inversion can be calculated, providing valuable thermodynamic information about the molecule's flexibility. rsc.orgbeilstein-journals.org Studies on similar N-acylated piperazines have shown that two distinct coalescence points can sometimes be observed, corresponding to the different dynamic processes. nih.govbeilstein-journals.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and elucidating its structure through fragmentation analysis.

Exact Mass Determination and Elemental Composition Validation

The molecular formula for this compound is C₁₁H₁₂N₄O₆. HRMS can measure the mass of the molecular ion with extremely high accuracy, typically to within 5 parts per million (ppm). This allows for the unambiguous confirmation of its elemental composition.

Table 2: Calculated Exact Masses for Molecular Ions

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₃N₄O₆⁺ | 297.0830 |

| [M-H]⁻ | C₁₁H₁₁N₄O₆⁻ | 295.0688 |

| [M+Na]⁺ | C₁₁H₁₂N₄O₆Na⁺ | 319.0649 |

The experimentally measured mass from an HRMS instrument would be compared to these calculated values to validate the compound's identity.

Fragmentation Pathway Analysis and Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This provides a fragmentation "fingerprint" that reveals structural details. For nitroaromatic compounds, characteristic fragmentation patterns are well-established. nih.govresearchgate.net

A plausible fragmentation pathway for this compound would likely involve the following steps:

Decarboxylation: A common initial fragmentation for benzoic acids is the loss of carbon dioxide (CO₂), resulting in a fragment with a mass loss of 44.00 Da. nih.gov

Loss of Nitro Groups: The nitro groups can be lost in several ways, including as a nitro radical (•NO₂, 46.01 Da) or as nitric oxide (•NO, 30.00 Da). researchgate.net The expulsion of these radical species is a characteristic feature of nitroaromatic compounds. nih.gov

Piperazine Ring Fragmentation: The piperazine ring can undergo cleavage to lose ethylene fragments (C₂H₄, 28.03 Da) or other portions of the aliphatic ring structure.

Table 3: Plausible MS/MS Fragments for the [M+H]⁺ Ion of this compound

| m/z (Da) | Proposed Formula | Description of Loss |

|---|---|---|

| 297.0830 | C₁₁H₁₃N₄O₆⁺ | [M+H]⁺ (Parent Ion) |

| 253.0931 | C₁₀H₁₃N₄O₄⁺ | Loss of CO₂ |

| 251.0775 | C₁₁H₁₃N₃O₄⁺ | Loss of NO₂ |

| 221.0669 | C₁₁H₁₃N₂O₂⁺ | Loss of 2 x NO₂ |

| 207.0876 | C₁₀H₁₁N₃O₂⁺ | Loss of CO₂ and NO₂ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The spectrum arises from the vibrations of specific bonds, which absorb light at characteristic frequencies.

The key functional groups in this compound would produce the following expected vibrational bands:

Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretching vibration will appear as a strong, sharp band around 1700-1725 cm⁻¹.

Nitro Groups: Aromatic nitro compounds display two characteristic stretching vibrations: a strong asymmetric stretch between 1530 and 1560 cm⁻¹ and a symmetric stretch between 1340 and 1370 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic protons typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.

Piperazine and Aliphatic Groups: The C-H stretching vibrations of the CH₂ groups in the piperazine ring are expected in the 2800-3000 cm⁻¹ range. An N-H stretching band for the secondary amine of the piperazine ring would be observed around 3300-3500 cm⁻¹. C-N stretching vibrations are typically found in the 1000-1200 cm⁻¹ region.

Table 4: Summary of Expected Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Nitro (NO₂) | Asymmetric stretch | 1530 - 1560 |

| Nitro (NO₂) | Symmetric stretch | 1340 - 1370 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Piperazine | N-H stretch | 3300 - 3500 |

| Piperazine | C-H stretch | 2800 - 3000 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations and Intermolecular Interactions (e.g., Hydrogen Bonding)

An FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its primary functional groups. The presence of strong intermolecular hydrogen bonding, particularly involving the carboxylic acid proton and the piperazine nitrogen, would significantly influence the position and shape of the O-H and N-H stretching bands.

Expected FTIR Spectral Features:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) | The broadness is a hallmark of strong hydrogen bonding in the solid state. |

| Piperazine | N-H stretch | 3350 - 3250 | This peak may be broad or shifted due to hydrogen bonding. |

| Aromatic Ring | C-H stretch | 3100 - 3000 | |

| Carboxylic Acid | C=O stretch | 1720 - 1680 | The position is sensitive to hydrogen bonding and electronic effects. |

| Nitro Group | Asymmetric NO₂ stretch | 1560 - 1520 | Typically a very strong and sharp absorption. |

| Nitro Group | Symmetric NO₂ stretch | 1360 - 1330 | Also a strong and characteristic absorption. |

| Aromatic Ring | C=C stretch | 1620 - 1580 | |

| Piperazine/Aromatic | C-N stretch | 1340 - 1250 |

Raman Spectroscopy for Complementary Vibrational Modes and Solid-State Polymorphism Studies

Raman spectroscopy would provide complementary information to FTIR. Vibrations of non-polar bonds, such as the aromatic C=C bonds and the symmetric nitro group stretch, are often more intense in Raman spectra. This technique is also highly sensitive to the crystalline form of the compound, making it a valuable tool for studying solid-state polymorphism. Different polymorphs would exhibit distinct Raman spectra due to variations in their crystal lattice and intermolecular interactions.

Expected Raman Spectral Features:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |

| Nitro Group | Symmetric NO₂ stretch | 1360 - 1330 | Often a very strong and well-defined peak. |

| Aromatic Ring | Ring breathing modes | ~1000 | Characteristic of the substituted benzene (B151609) ring. |

| Aromatic Ring | C=C stretch | 1620 - 1580 | |

| Piperazine Ring | Ring deformation modes | Various | Can provide information on the conformation of the piperazine ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis absorption spectrum of this compound would be dominated by electronic transitions within the substituted benzene ring. The dinitro-substituted aromatic system acts as the primary chromophore. The presence of the electron-donating piperazinyl group and the electron-withdrawing carboxylic acid group would influence the energy of these transitions and thus the position of the absorption maxima (λmax).

Expected UV-Vis Absorption Maxima:

| Transition Type | Approximate λmax (nm) | Notes |

| π → π | 200 - 250 | High-energy transition characteristic of the aromatic system. |

| n → π / Charge Transfer | 280 - 400 | Lower energy transition, often a broad band, influenced by the nitro and piperazinyl substituents. |

pH-Dependent Spectroscopic Behavior and Protonation States

The UV-Vis spectrum of this compound would be highly dependent on the pH of the solution due to the presence of both an acidic carboxylic acid group and a basic piperazine moiety. Changes in pH would lead to protonation or deprotonation, altering the electronic structure of the molecule and causing shifts in the absorption maxima. This behavior could be used to determine the pKa values of the acidic and basic centers.

In acidic solution (low pH): Both the carboxylic acid and the piperazine nitrogen atoms would be protonated.

In neutral solution: A zwitterionic form might exist, with a deprotonated carboxylate group and a protonated piperazinium group.

In basic solution (high pH): The carboxylic acid would be deprotonated to a carboxylate, and the piperazine would be in its neutral form.

Each of these species would exhibit a distinct UV-Vis spectrum.

Single-Crystal X-ray Diffraction

Determination of Absolute Configuration and Crystal Packing Arrangements

Crucially, it would reveal the crystal packing arrangement, detailing the network of intermolecular interactions such as:

Hydrogen Bonding: The specific hydrogen bonding patterns (e.g., between the carboxylic acid and piperazine groups of adjacent molecules) would be elucidated.

π-π Stacking: Interactions between the electron-deficient dinitroaromatic rings could also play a significant role in the crystal packing.

This information is vital for understanding the supramolecular chemistry of the compound and how its molecules self-assemble in the solid state.

Analysis of Intermolecular Interactions and Supramolecular Structures

The molecular structure of this compound features several functional groups capable of engaging in a variety of intermolecular interactions. The carboxylic acid group, the piperazine ring, and the nitro groups all play crucial roles in the formation of a stable, three-dimensional supramolecular network.

A detailed examination of analogous structures, such as the salts formed between piperazine derivatives and 3,5-dinitrobenzoic acid, provides significant insight into the probable intermolecular interactions involving the title compound.

Hydrogen Bonding:

The most prominent and directional interactions governing the supramolecular assembly are hydrogen bonds. In analogs like 1-ethylpiperazinium 3,5-dinitrobenzoate and 1-methylpiperazinium 3,5-dinitrobenzoate, the crystal structures are extensively stabilized by a network of hydrogen bonds. csic.esresearchgate.net

N—H···O Hydrogen Bonds: The protonated piperazinium cation in these analogs acts as a hydrogen bond donor, forming strong N—H···O interactions with the oxygen atoms of the carboxylate and nitro groups of the 3,5-dinitrobenzoate anion. csic.esresearchgate.net It is highly probable that in the crystalline form of this compound, similar strong hydrogen bonds would be observed. The secondary amine of the piperazine ring can act as a hydrogen bond donor, while the oxygen atoms of the carboxylic acid and nitro groups can act as acceptors.

O—H···O and O—H···N Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor. It can form classic carboxylic acid dimers through strong O—H···O hydrogen bonds, a common supramolecular synthon. Alternatively, the carboxylic acid proton can be transferred to the more basic nitrogen of the piperazine ring, resulting in a zwitterionic structure stabilized by N⁺—H···O⁻ interactions. The specific interaction motif will depend on the crystallization conditions and the relative acidity and basicity of the functional groups. In a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, the molecules are connected by a pair of O—H···O hydrogen bonds, forming a dimer. researchgate.net

Supramolecular Motifs and Network Formation:

The interplay of these various hydrogen bonds leads to the formation of well-defined supramolecular motifs, which then propagate into higher-dimensional networks.

Layered Structures: In the crystal structures of 1-ethylpiperazinium 3,5-dinitrobenzoate and 1-methylpiperazinium 3,5-dinitrobenzoate, strong N—H···O hydrogen bonds lead to the formation of organic layers. csic.esresearchgate.net These layers are further interconnected by weaker C—H···O interactions, resulting in a stable three-dimensional network. csic.esresearchgate.net

Chain and Sheet Formations: Depending on the specific hydrogen bonding patterns, one-dimensional chains or two-dimensional sheets can be formed. For instance, catemeric chains linked by head-to-tail hydrogen bonds between carboxylic acid groups and piperazine nitrogen atoms are a plausible arrangement.

The table below summarizes the key intermolecular interactions and their likely roles in the supramolecular structure of this compound, based on the analysis of its analogs.

| Interacting Groups (Donor-Acceptor) | Type of Interaction | Probable Supramolecular Motif |

| N-H (piperazine) ··· O (nitro/carboxyl) | Strong Hydrogen Bond | Formation of layers and 3D networks |

| O-H (carboxyl) ··· O (carboxyl) | Strong Hydrogen Bond | Dimer formation |

| O-H (carboxyl) ··· N (piperazine) | Strong Hydrogen Bond | Chain or sheet formation |

| C-H (aromatic/piperazine) ··· O (nitro/carboxyl) | Weak Hydrogen Bond | Stabilization of layers and overall packing |

Computational Chemistry and Theoretical Modeling of 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometric structure of a molecule. These methods solve approximations of the Schrödinger equation, providing detailed information about orbital energies, electron distribution, and molecular stability.

Density Functional Theory (DFT) is a robust and widely used computational method that balances accuracy with computational cost, making it suitable for studying medium to large-sized molecules. jksus.org The process begins with geometry optimization, where the molecule's lowest-energy three-dimensional arrangement is determined. For 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid, this would involve finding the most stable bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the piperazine (B1678402) ring relative to the dinitrobenzoic acid core. A common approach involves using a functional, such as B3LYP or WB97XD, combined with a basis set like 6-311++G(d,p) to accurately model the electronic system. jksus.orgscilit.com

Once the geometry is optimized, DFT can be used to calculate the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for predicting spectroscopic properties. For instance, vibrational frequency calculations can predict the molecule's infrared (IR) and Raman spectra, allowing for the theoretical assignment of absorption peaks corresponding to specific functional groups (e.g., C=O stretch of the carboxylic acid, N-O stretches of the nitro groups, and N-H bends of the piperazine). Time-dependent DFT (TD-DFT) calculations can further predict electronic transitions, such as those observed in UV-Visible spectroscopy. researchgate.net

Table 1: Representative Data from a DFT Geometry Optimization (Illustrative) This table is illustrative of the type of data obtained from a DFT calculation and is not based on published results for this specific molecule.

| Parameter | Atom Connection | Predicted Value |

| Bond Length | C(carboxyl)-C(ring) | ~1.50 Å |

| C(ring)-N(piperazine) | ~1.38 Å | |

| N(nitro)-O | ~1.23 Å | |

| Bond Angle | O-C-O (carboxyl) | ~124° |

| C-N-C (piperazine) | ~110° | |

| Dihedral Angle | C-C-N-C (Ring-Piperazine) | ~45° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. Conversely, the LUMO is the lowest-energy orbital capable of accepting electrons, thus governing the molecule's electrophilic and acidic properties. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.gov These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

For this compound, FMO analysis would likely show the HOMO localized on the electron-rich piperazine ring, while the LUMO would be distributed across the electron-deficient dinitrophenyl system, influenced by the strong electron-withdrawing nitro groups. mdpi.com This separation would describe the molecule's internal charge transfer characteristics.

Table 2: Representative Reactivity Descriptors from FMO Analysis (Illustrative) This table is illustrative of the type of data obtained from an FMO analysis and is not based on published results for this specific molecule.

| Descriptor | Symbol | Predicted Value (eV) | Implication |

| HOMO Energy | EHOMO | -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -2.1 | Electron-accepting ability |

| Energy Gap | ΔE | 4.4 | High kinetic stability |

| Chemical Hardness | η | 2.2 | Resistance to charge transfer |

| Electrophilicity Index | ω | 4.0 | High capacity to accept electrons |

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecule's surface, which is essential for understanding intermolecular interactions and molecular recognition. nih.gov The ESP map is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govresearchgate.net

For this compound, an ESP map would reveal highly negative potentials around the oxygen atoms of the two nitro groups and the carbonyl group of the carboxylic acid. These areas represent sites for hydrogen bond acceptance. Conversely, positive potentials would be located on the hydrogen atom of the carboxylic acid and the N-H proton of the piperazine ring, identifying them as hydrogen bond donor sites. researchgate.net This information is critical for predicting how the molecule might interact with biological receptors or other molecules in a crystal lattice.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes and interactions with the surrounding environment, such as a solvent.

This compound possesses several flexible regions that would be explored using MD simulations. The piperazine ring typically adopts a stable chair conformation, but it can undergo ring flips. nih.gov Furthermore, there is rotational freedom around the single bond connecting the piperazine nitrogen to the aromatic ring. MD simulations in a solvent like water or DMSO would track the molecule's movements, revealing the preferred conformations and the energy barriers between them. This analysis provides a realistic understanding of the molecule's shape and flexibility in a solution, which often differs significantly from its optimized gas-phase structure.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological macromolecule.

Given the structural features of this compound, several classes of proteins could be considered as potential biological targets. The piperazine moiety is a common scaffold in pharmacologically active compounds, known to interact with a wide range of receptors and enzymes. nih.govpharmaceuticaljournal.net For instance, piperazine derivatives have been studied as inhibitors of enzymes like urease and as agonists for nuclear receptors like PPARγ. nih.govpharmaceuticaljournal.net Additionally, the dinitroaromatic structure is found in compounds targeting enzymes such as protein disulfide isomerase (PDI), which is implicated in HIV-1 entry. nih.gov

A molecular docking simulation of this compound would involve preparing the 3D structure of the ligand and the chosen target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. The most plausible binding modes are identified based on a scoring function that estimates the binding affinity.

The predicted binding mode would detail the specific non-covalent interactions responsible for stabilizing the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors. These groups could form critical hydrogen bonds with amino acid residues like glutamic acid, asparagine, or histidine in the active site. nih.gov

Ionic Interactions: At physiological pH, the carboxylic acid would be deprotonated (carboxylate), and one of the piperazine nitrogens could be protonated, allowing for strong ionic interactions (salt bridges) with charged residues like lysine (B10760008) or arginine.

Pi-Pi Stacking: The electron-deficient dinitrophenyl ring can engage in pi-pi stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket.

Hydrophobic Interactions: The aliphatic carbons of the piperazine ring and the aromatic ring itself can form favorable hydrophobic interactions with nonpolar residues.

For example, in docking studies with protein disulfide isomerase, related nitroaromatic compounds were shown to interact with key cysteine residues in the redox-active site. nih.gov Similarly, docking of piperazine derivatives into various enzymes has revealed that the piperazine ring often orients itself to form key interactions that determine the compound's inhibitory potential. nih.govbohrium.com

A primary output of molecular docking is the prediction of the binding energy, which is used to estimate the binding affinity of the ligand for the target. Lower (more negative) binding energy values typically indicate a more stable ligand-protein complex and, consequently, higher binding affinity. These values are often expressed in kcal/mol.

Various computational methods can be employed to calculate or estimate binding free energy, ranging from empirical scoring functions to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP). nih.govnih.gov

Docking Scores: Standard docking programs use scoring functions to rank different poses. These scores are a rapid way to estimate binding affinity.

MM/GBSA: This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of the binding free energy by considering factors like electrostatic interactions, van der Waals forces, and the energy of solvation. nih.gov

Machine Learning Approaches: Hybrid strategies that combine MM/GBSA energy terms with machine learning (ML) algorithms have been developed to improve the accuracy of binding free energy predictions. nih.govneurips.cc

The predicted binding affinity for this compound would be compared against known inhibitors or substrates of the target protein to gauge its potential efficacy. The table below illustrates hypothetical docking scores and binding energies for the compound against several proposed target classes, based on data for analogous structures.

| Proposed Target Class | Example Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase | Tyrosine Kinase | -9.5 to -11.0 | Asp, Lys, Phe |

| Protease | Urease | -7.0 to -8.5 | His, Cys, Asp |

| Isomerase | Protein Disulfide Isomerase | -8.0 to -9.5 | Cys, Trp, His |

| Nuclear Receptor | PPARγ | -9.0 to -10.5 | Arg, His, Tyr |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity endpoint.

To build a QSAR model for a series of compounds related to this compound, the first step is to calculate a wide range of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure. mdpi.com For nitroaromatic and piperazine-containing compounds, relevant descriptors often fall into several categories: nih.govresearchgate.netnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. For nitroaromatics, HOMO and LUMO energies are particularly important as they relate to the molecule's reactivity and ability to accept electrons. mdpi.com

Topological Descriptors: These are numerical values derived from the 2D graph representation of the molecule, describing its size, shape, and branching. Examples include connectivity indices (e.g., Chi indices) and the Randic topological index. researchgate.net

Physicochemical Descriptors: These relate to the bulk properties of the molecule, such as the octanol-water partition coefficient (logP), molar refractivity (MR), and topological polar surface area (TPSA). These are crucial for predicting pharmacokinetic properties.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide highly detailed information about the electronic structure. Examples include hyperpolarizability, electrostatic potential, and various reactivity indices. dergipark.org.trresearchgate.net

Once a large pool of descriptors is calculated, feature selection is performed to identify the subset of descriptors that has the most significant correlation with the biological activity. This step is crucial to avoid overfitting and to create a simple, interpretable model. Common feature selection methods include Genetic Algorithms (GA), Stepwise Multiple Linear Regression (MLR), and machine learning-based approaches like Boruta or ForwardSelector. nih.govresearchgate.net

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Electronic | LUMO Energy | The two nitro groups are strongly electron-withdrawing, lowering the LUMO energy and indicating susceptibility to nucleophilic attack. |

| Electronic | Dipole Moment | The asymmetric distribution of polar groups (nitro, carboxylic acid, piperazine) will result in a significant dipole moment, influencing solubility and receptor binding. |

| Physicochemical | LogP | Balances the hydrophilic piperazine and carboxylate groups against the more lipophilic dinitrophenyl core, affecting membrane permeability. |

| Physicochemical | TPSA | The N and O atoms contribute significantly to the polar surface area, which is critical for cell penetration and interaction with polar targets. |

| Topological | First-order connectivity index (¹χ) | Describes the degree of branching and size of the molecule, which correlates with its interaction potential in a confined binding site. researchgate.net |

After selecting the most relevant descriptors, a mathematical model is developed. The most common method is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where Dₙ are the selected descriptors and cₙ are their regression coefficients. More complex, non-linear methods like Artificial Neural Networks (ANN) can also be used. researchgate.net

The predictive power and robustness of the developed QSAR model must be rigorously validated. Standard validation metrics include: mdpi.comnih.gov

Coefficient of Determination (r²): Measures how well the model fits the training data.

Leave-One-Out Cross-Validation Coefficient (q² or r²_cv): A measure of the model's internal predictive ability. A q² > 0.5 is generally considered acceptable. nih.gov

External Validation (r²_pred): The model's ability to predict the activity of an external test set of compounds that were not used in model development. This is the most crucial test of a QSAR model's utility.

QSAR studies on piperazine derivatives have successfully developed models with high predictive accuracy (r² > 0.9) for activities such as antidepressant effects. nih.gov Similarly, robust QSAR models have been created for the mutagenicity of nitroaromatic compounds, highlighting the importance of electronic and quantum chemical descriptors. nih.gov

Reaction Mechanism Predictions and Transition State Analysis using Computational Methods

The synthesis of this compound likely proceeds via a Nucleophilic Aromatic Substitution (SNA) reaction, where piperazine displaces a suitable leaving group (e.g., a halogen) at the C4 position of a 3,5-dinitrobenzoyl precursor. Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanism of such reactions. acs.orgrsc.org

Computational analysis can map the entire potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and its structure determines the reaction's activation energy and rate. dntb.gov.ua

For an SNA reaction, two primary mechanisms are typically considered:

Stepwise (Addition-Elimination) Mechanism: This is the classic textbook mechanism involving a two-step process. First, the nucleophile (piperazine) adds to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, usually faster, step, the leaving group departs to restore aromaticity.

Concerted Mechanism: In this mechanism, the bond-forming (C-N) and bond-breaking (C-Leaving Group) processes occur simultaneously in a single step, proceeding through a single transition state without forming a stable intermediate.

DFT calculations can distinguish between these pathways by locating all stationary points on the potential energy surface. acs.org By calculating the Gibbs free energy of the transition states and any intermediates, the activation energy barrier for each pathway can be determined, revealing the most favorable reaction mechanism.

Recent computational studies on nitroarenes have challenged the simple stepwise model, showing that the reaction landscape can be more complex. acs.orgnih.govresearchgate.net Calculations have revealed that for many halonitroarenes, the initial addition of a nucleophile is kinetically favored at an ortho- or para-position occupied by a hydrogen atom. acs.orgnih.gov The product of halogen substitution is only formed after this initial, reversible addition equilibrates, and the nucleophile attacks the carbon bearing the leaving group. researchgate.net Therefore, a computational study of the synthesis of this compound would analyze the transition states for piperazine addition at both the C4 (ipso-substitution) and C2/C6 (H-substitution) positions to provide a complete and accurate mechanistic picture.

Mechanistic Investigations of Biological Activities of 3,5 Dinitro 4 Piperazin 1 Yl Benzoic Acid

In Vitro Studies on Cellular and Subcellular Systems

There is currently no published research on the in vitro effects of 3,5-Dinitro-4-(piperazin-1-yl)benzoic acid on cellular or subcellular systems.

Enzyme Inhibition/Activation Studies in Cell-Free Systems

No studies have been identified that investigate the inhibitory or activating effects of this compound on any specific enzymes in cell-free assays. Consequently, there is no data available, such as IC50 or Ki values, to report.

Modulation of Cellular Signaling Pathways and Gene Expression in Cell Lines

Scientific literature lacks any reports on how this compound may modulate cellular signaling pathways or alter gene expression in any cell lines. There are no studies detailing its effects on protein phosphorylation, second messenger systems, or transcriptional changes.

Investigation of Specific Biological Pathways Influenced by the Compound

There is no available research that has investigated the influence of this compound on any specific biological pathways, such as apoptosis, cell cycle regulation, or inflammatory responses.

Identification and Characterization of Molecular Targets

The molecular targets of this compound remain unidentified, as no relevant studies have been published.

Receptor Binding Assays and Ligand Selectivity Profiling

No receptor binding assays have been performed to determine the affinity or selectivity of this compound for any known biological receptors. As a result, data on binding constants (e.g., Kd or Ki) are not available.

Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., SPR, ITC)

There are no published studies that have utilized biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to map the interaction between this compound and any potential protein targets.

Target Deconvolution Strategies

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For a novel compound such as this compound, a multi-pronged approach to target deconvolution would be essential. These strategies are designed to isolate and identify proteins or other macromolecules that physically bind to the compound or are functionally modulated by it, thereby elucidating its biological effects.

Commonly employed target identification methodologies include:

Affinity-Based Approaches: This class of techniques relies on the specific binding interaction between the compound (ligand) and its target protein.

Affinity Chromatography: The compound is immobilized on a solid support or matrix. A cellular lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified using techniques like mass spectrometry.

Activity-Based Protein Profiling (ABPP): This method uses a modified version of the compound that includes a reactive group and a reporter tag. The reactive group covalently binds to the active site of target enzymes, allowing for subsequent detection and identification of the tagged proteins.

Genetic and Proteomic Approaches:

Expression Cloning: A library of cDNAs is transfected into cells, and clones that exhibit resistance or hypersensitivity to the compound are selected. The cDNA from these clones is then sequenced to identify the target protein.

Thermal Proteome Profiling (TPP): This technique assesses the thermal stability of all proteins in a cell lysate in the presence and absence of the compound. A binding event between the compound and its target protein typically increases the thermal stability of the protein, which can be detected by quantitative mass spectrometry across a range of temperatures.

Computational Approaches:

In Silico Docking and Virtual Screening: The three-dimensional structure of the compound is computationally docked into the binding sites of known protein structures from databases. This can predict potential targets based on binding affinity and interaction patterns. For instance, in silico screening of this compound against a library of kinases or proteases could reveal potential interactions and guide further experimental validation. wellcomeopenresearch.org

These strategies are not mutually exclusive and are often used in combination to provide a high-confidence list of potential targets for subsequent validation and mechanistic studies.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound, SAR exploration would systematically modify its three main components: the dinitroaromatic ring, the piperazine (B1678402) linker, and the carboxylic acid moiety.

The two nitro groups on the benzoic acid ring are strong electron-withdrawing groups that significantly influence the molecule's electronic properties and reactivity. nih.gov Their position and presence are expected to be critical for biological activity.

Position: The placement of the nitro groups at the 3 and 5 positions, meta to the carboxylic acid and ortho to the piperazine ring, creates a specific electron density distribution across the aromatic ring. Moving the nitro groups to other positions (e.g., 2,4- or 2,6-dinitro) would drastically alter this distribution and, consequently, the molecule's interaction with its biological target. It is hypothesized that the 3,5-dinitro substitution pattern is optimal for creating key interactions, such as pi-stacking or dipole interactions, within a target's binding pocket.

Substitution: Replacing one or both nitro groups with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -NH₂, -OCH₃) would modulate the electronic nature of the ring. Such modifications are crucial for determining whether the electron-withdrawing capacity is essential for activity. For many bioactive nitroaromatic compounds, the nitro group itself can be reduced within cells to form reactive species that exert a biological effect, or it can act as a key hydrogen bond acceptor. nih.gov

Table 1: Illustrative SAR of Nitro Group Modifications

This table presents hypothetical data to demonstrate the principles of SAR.

| Compound ID | R1 Substitution (Position 3) | R2 Substitution (Position 5) | Biological Activity (IC₅₀, µM) |

| Parent | -NO₂ | -NO₂ | 1.2 |

| Analog 1A | -H | -NO₂ | 15.8 |

| Analog 1B | -CN | -NO₂ | 3.5 |

| Analog 1C | -NH₂ | -NO₂ | > 50 |

| Analog 1D | -NO₂ | -H | 18.4 |

| Analog 1E | -NO₂ | -CF₃ | 2.9 |

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and act as a versatile linker. nih.govnih.govresearchgate.net

Conformation and Linkage: The piperazine ring connects the dinitrobenzoic acid core to another part of space, which may interact with a secondary binding pocket on the target protein. Its chair-like conformation is relatively rigid, which can help to properly orient substituents for optimal target engagement. researchgate.net The nitrogen atoms of the piperazine can act as hydrogen bond acceptors, and under physiological conditions, one nitrogen can be protonated, allowing for ionic interactions. researchgate.net